molecular formula C8H14O B12679693 6-Octenal, (6Z)- CAS No. 63196-64-5

6-Octenal, (6Z)-

Cat. No.: B12679693
CAS No.: 63196-64-5
M. Wt: 126.20 g/mol
InChI Key: KVNBGNGISDIZRP-IHWYPQMZSA-N
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Description

6-Octenal, (6Z)-, also known as cis-6-octenal, is an organic compound with the molecular formula C8H14O. It belongs to the class of medium-chain aldehydes and is characterized by the presence of a double bond in the Z-configuration (cis) at the sixth carbon atom. This compound is a monounsaturated fatty aldehyde and is known for its distinct aroma and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6-Octenal, (6Z)- involves the 1,4-addition of aldehydes to vinyl ketones. For example, a procedure involves the reaction of citronellal with 3-buten-2-one in the presence of diethylaminotrimethylsilane as a catalyst. The reaction is carried out in acetonitrile and heated at reflux for an extended period. The product is then purified by distillation .

Industrial Production Methods

Industrial production methods for 6-Octenal, (6Z)- are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Octenal, (6Z)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Octenoic acid.

    Reduction: 6-Octenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Octenal, (6Z)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Octenal, (6Z)- involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in various biochemical processes and synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    6-Octenal, (E)-: The trans isomer of 6-Octenal.

    Octanal: A saturated aldehyde with a similar chain length.

    Hexanal: A shorter-chain aldehyde with similar chemical properties.

Uniqueness

6-Octenal, (6Z)- is unique due to its cis-configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other saturated aldehydes.

Properties

CAS No.

63196-64-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(Z)-oct-6-enal

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,8H,4-7H2,1H3/b3-2-

InChI Key

KVNBGNGISDIZRP-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\CCCCC=O

Canonical SMILES

CC=CCCCCC=O

Origin of Product

United States

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